
2-Pyrimidinamine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopyrimidine hydrochloride is a chemical compound with the molecular formula C4H6N2·HCl. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and roles as building blocks in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminopyrimidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with hydrochloric acid. In a typical procedure, 2-aminopyrimidine is dissolved in concentrated hydrochloric acid, and the solution is cooled to 0°C. The mixture is stirred until a homogeneous solution is obtained .
Another method involves the metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. This procedure includes the condensation of 3-(1H-imidazol-1-yl)-1,3-diphenylprop-2-en-1-one with guanidine .
Industrial Production Methods
Industrial production of 2-aminopyrimidine hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl compounds.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Reactions with halides to form substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Commonly employs halides and bases under controlled conditions.
Major Products Formed
Oxidation: Methylsulfonyl derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the halide used
Wissenschaftliche Forschungsanwendungen
2-Aminopyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.
Medicine: Investigated for its antitrypanosomal and antiplasmodial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-aminopyrimidine hydrochloride varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby reducing the pathological effects associated with increased enzyme activity . In antitrypanosomal and antiplasmodial applications, it interferes with the metabolic pathways of the parasites, leading to their death .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine hydrochloride can be compared with other pyrimidine derivatives such as:
2-Aminopyridine: Used as a fluorescent label and in antimicrobial applications.
4,6-Dichloro-2-aminopyrimidine: Known for its use in the synthesis of β-glucuronidase inhibitors.
Pyrimethamine: An antimalarial drug that targets the folate pathway in parasites.
The uniqueness of 2-aminopyrimidine hydrochloride lies in its versatility and broad range of applications, from enzyme inhibition to antiparasitic activities, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
19868-02-1 |
|---|---|
Molekularformel |
C4H6ClN3 |
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H,(H2,5,6,7);1H |
InChI-Schlüssel |
YDVHAJGGRNBAER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
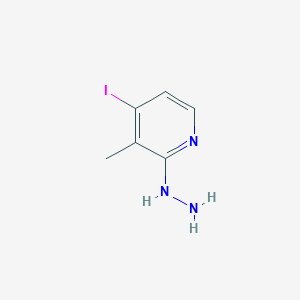
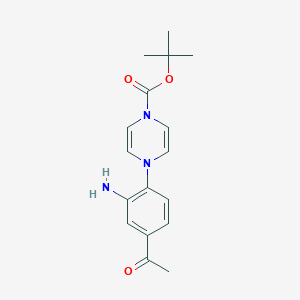
![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)
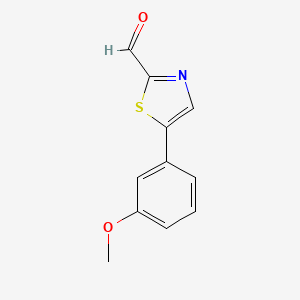
![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)
![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
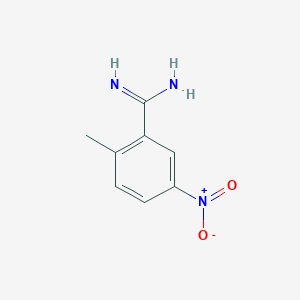
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
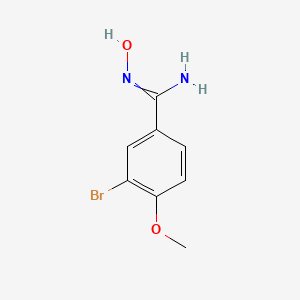
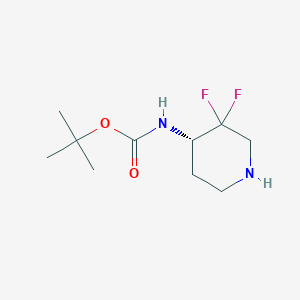
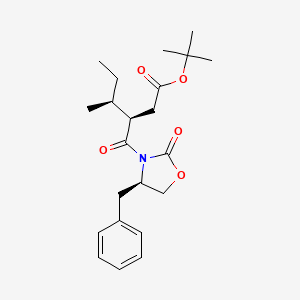
![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
